6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid (CAS 873450-11-4) is a heterocyclic building block belonging to the 2-piperidinyl-pyrimidine-4-carboxylic acid class, with molecular formula C11H15N3O2 and molecular weight 221.26 g/mol. The compound features a pyrimidine core substituted with a piperidine ring at the 2-position, a methyl group at the 6-position, and a carboxylic acid functionality at the 4-position.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
CAS No. 873450-11-4
Cat. No. B1368439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid
CAS873450-11-4
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCCCC2)C(=O)O
InChIInChI=1S/C11H15N3O2/c1-8-7-9(10(15)16)13-11(12-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,15,16)
InChIKeySHPZZQLFUMCWFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid (CAS 873450-11-4): Core Physicochemical and Sourcing Baseline for Procurement Decisions


6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid (CAS 873450-11-4) is a heterocyclic building block belonging to the 2-piperidinyl-pyrimidine-4-carboxylic acid class, with molecular formula C11H15N3O2 and molecular weight 221.26 g/mol [1]. The compound features a pyrimidine core substituted with a piperidine ring at the 2-position, a methyl group at the 6-position, and a carboxylic acid functionality at the 4-position. It is primarily utilized as a synthetic intermediate in medicinal chemistry programs, particularly in the preparation of B-Raf kinase inhibitors as documented in patent literature, and is commercially available from multiple specialty chemical suppliers with purity grades ranging from 95% to 98% .

Why Generic Substitution Fails for 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid in Structure-Activity Programs


Within the 2-piperidinyl-pyrimidine-4-carboxylic acid scaffold family, subtle changes in pyrimidine ring substitution produce pronounced differences in both physicochemical properties and biological performance. Published SAR studies on piperidinylpyrimidine derivatives demonstrate that lipophilic substitution at the C(6)-position of the pyrimidine ring is critical for inhibitory potency against HIV-1 LTR activation [1]. Replacement of the 6-methyl group with hydrogen (2-(piperidin-1-yl)pyrimidine-4-carboxylic acid) alters LogP from 1.8 to 1.67, while a 5-chloro substituent elevates LogP to 2.33 [2][3]. These shifts directly impact membrane permeability, solubility, and metabolic stability profiles, making direct analog substitution invalid without re-characterization of the entire synthetic pathway. Furthermore, the 6-methyl derivative is explicitly validated as an intermediate in B-Raf inhibitor patent syntheses, a role for which des-methyl and regioisomeric analogs have no documented utility [4].

Quantitative Differentiation Guide for 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid: Evidence-Based Comparator Matrix


LogP Differentiation: 6-Methyl Substituent Confers Higher Lipophilicity Than the Des-Methyl Analog

The target compound exhibits an XLogP3-AA value of 1.8, compared to a measured logP of 1.67 for the direct des-methyl comparator 2-(piperidin-1-yl)pyrimidine-4-carboxylic acid. This +0.13 logP increment, resulting from the single 6-methyl substitution, is quantitatively meaningful for membrane permeability predictions [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Commercial Purity Advantage: 98% Specification vs. 95% Industry Baseline for Analog Compounds

Leyan supplies the target compound at 98% purity, as verified by its quality control specification . This compares favorably to the 95% minimum purity specified for the des-methyl analog 2-(piperidin-1-yl)pyrimidine-4-carboxylic acid by AKSci , and the 95% specification for the 5-chloro analog by Enamine [1]. The 3-percentage-point purity differential represents a meaningful reduction in unidentified impurities that can confound biological assay interpretation.

Procurement Purity specification Analytical quality

Synthetic Intermediate Validation: Proven Utility in B-Raf Inhibitor Patent Chemistry

The compound is explicitly documented as a key synthetic intermediate in the preparation of B-Raf inhibitors claimed in WO2006003378A1 (AstraZeneca) [1]. Specifically, Molaid reaction records show this compound reacted with N,N-diisopropylethylamine and HATU in DMF over 15 hours to generate N1-[3-(1-cyano-1-methylethyl)benzoyl]-N3-[2-(piperidin-1-yl)-4-methylpyrimidin-6-ylcarbonyl]-4-methylbenzene-1,3-diamine, a B-Raf inhibitory chemotype [2]. In contrast, no patent literature was identified documenting the des-methyl analog 2-(piperidin-1-yl)pyrimidine-4-carboxylic acid or the 5-chloro analog as validated intermediates in B-Raf inhibitor synthesis.

Kinase inhibitor Oncology Patent-validated intermediate

Thermal Stability: Predicted Boiling Point and Density Data for Scale-Up Risk Assessment

The target compound exhibits a predicted boiling point of 445.3 ± 37.0 °C at 760 mmHg and a predicted density of 1.3 ± 0.1 g/cm³ . By comparison, the 5-chloro analog has a lower predicted density of ~1.4 g/cm³ [1]. The higher boiling point of the 6-methyl compound suggests greater thermal stability during reactions requiring elevated temperatures, which is relevant for amide coupling or other high-temperature synthetic transformations.

Process chemistry Thermal stability Scale-up

Commercial Rarity and Sourcing Transparency: AldrichCPR Classification Indicating Specialized Availability

Sigma-Aldrich classifies this compound under the AldrichCPR (Custom Pharmaceutical Research) collection, a designation reserved for rare and unique chemicals . Sigma-Aldrich explicitly states that it does not collect analytical data for this product and sells it 'AS-IS' with all sales final . In contrast, the structurally simpler analog 5-chloro-2-(1-piperidinyl)-4-pyrimidinecarboxylic acid (T324221) is also listed as AldrichCPR but lacks the explicit 'rare and unique' narrative, and the des-methyl analog is not listed in the Sigma-Aldrich catalog at all under a comparable collection. This classification signals that the 6-methyl compound fills a specialized niche not adequately served by generic analog suppliers.

Rare chemicals Procurement strategy Supply chain

SAR Context: C(6) Lipophilic Substitution Validated as Critical for HIV-1 LTR Inhibitory Activity in Piperidinylpyrimidine Class

In a published SAR study of piperidinylpyrimidine derivatives as HIV-1 LTR activation inhibitors (Fujiwara et al., 2008), lipophilic substitution at the C(6)-position of the pyrimidine ring was demonstrated to be important for inhibitory activity [1]. While the study did not test this exact compound, the SAR trend directly supports the rationale for selecting a 6-methyl-substituted analog over the unsubstituted (des-methyl) version. The 3,4-methylenedioxybenzoyl (piperonyloyl) group on the piperidine nitrogen and the C(6) lipophilic group were identified as the two critical structural determinants of activity [1].

Antiviral HIV-1 Structure-activity relationship

Recommended Application Scenarios for 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: B-Raf Kinase Inhibitor Lead Optimization Programs

This compound is the preferred carboxylic acid building block for B-Raf inhibitor programs requiring a 2-piperidinyl-6-methyl-pyrimidine-4-carboxylic acid core. The compound's documented use as an intermediate in WO2006003378A1 [1] provides a validated synthetic entry point. Researchers should select this specific CAS number over the des-methyl analog (CAS 933731-45-4) because the 6-methyl group is essential for the lipophilic interaction profile required by the B-Raf pharmacophore, and the 98% purity grade from Leyan minimizes impurities that could interfere with kinase assay readouts.

Antiviral Drug Discovery: HIV-1 LTR Activation Inhibitor Development

Based on the published SAR demonstrating that lipophilic substitution at the C(6) position of piperidinylpyrimidines is critical for HIV-1 LTR inhibitory activity [2], this compound, with its 6-methyl substituent and XLogP3 of 1.8, is structurally aligned with the active pharmacophore. The des-methyl analog (LogP 1.67) lacks this critical substituent. Procurement of the 6-methyl variant ensures alignment with the published SAR requirements, reducing the risk of inactive compound synthesis.

Process Chemistry: High-Temperature Amide Coupling and Scale-Up Development

With a predicted boiling point of 445.3 °C at 760 mmHg , this compound is thermally suitable for amide coupling reactions requiring elevated temperatures, as demonstrated in the patent synthesis where it was reacted at ambient temperature in DMF with HATU/DIPEA over 15 hours to generate B-Raf inhibitor intermediates [1]. The higher boiling point compared to less thermally stable pyrimidine carboxylic acids provides an operational safety margin during scale-up.

Pharmaceutical Reference Standard and Analytical Method Development

The availability of this compound at 98% purity (Leyan) versus the 95% typical for analog compounds makes it a superior candidate for use as a reference standard in HPLC method development and impurity profiling. The higher purity specification reduces the need for pre-use purification and provides a more reliable baseline for analytical method validation in GMP-adjacent research environments.

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